Actinium-225 - 14265-85-1

Actinium-225

Catalog Number: EVT-1540370
CAS Number: 14265-85-1
Molecular Formula: Ac
Molecular Weight: 225.02323 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Actinium-225 is primarily sourced from the decay of Thorium-229, which was historically considered a waste product from nuclear programs in the mid-20th century. The isotope can also be produced through various nuclear reactions involving Radium-226, such as proton bombardment in cyclotrons. Actinium-225 falls under the category of alpha-emitting isotopes, which are characterized by their emission of alpha particles during radioactive decay.

Synthesis Analysis

Methods and Technical Details

The production of Actinium-225 can be achieved through several methods:

  1. Decay of Thorium-229: This method involves isolating Actinium-225 from Thorium-229, which decays into Actinium-225 over time. The separation process typically uses ion exchange chromatography to achieve high purity levels.
  2. Cyclotron Production: In this method, protons are accelerated and bombarded onto a Radium-226 target. The reaction leads to the formation of Actinium-225 through a two-neutron emission process. This method allows for precise control over the production environment and can yield significant quantities of Actinium-225 with high radionuclidic purity .
  3. Anion Exchange Chromatography: This technique is employed to isolate Actinium-225 from other isotopes produced during the decay or reaction processes. It involves adjusting the concentration of nitric acid to optimize separation efficiency .
Molecular Structure Analysis

Structure and Data

Actinium-225 has an atomic number of 89 and belongs to the actinide series in the periodic table. Its molecular structure is characterized by a complex arrangement typical of heavy actinides, which includes a nucleus containing 136 neutrons and 89 protons. The decay chain of Actinium-225 leads to several daughter products, including Bismuth-213, which further undergoes decay processes.

Chemical Reactions Analysis

Reactions and Technical Details

Actinium-225 participates in several notable chemical reactions:

  1. Decay Reactions: The primary decay pathway for Actinium-225 is through alpha decay, resulting in Bismuth-213. This decay process is crucial for its application in targeted therapy.
  2. Radiolabeling Reactions: Actinium-225 can be used to label monoclonal antibodies or other therapeutic agents, enhancing their targeting capabilities against cancer cells . The radiolabeling typically involves chelation processes that bind Actinium-225 to the therapeutic molecules.
Mechanism of Action

Process and Data

The mechanism of action for Actinium-225 in targeted alpha-particle therapy involves its selective delivery to cancer cells. Once bound to a targeting agent (such as an antibody), Actinium-225 emits high-energy alpha particles upon decay. These particles have high linear energy transfer, causing significant damage to nearby cells while minimizing harm to surrounding healthy tissue.

The therapeutic efficacy is enhanced by the decay product Bismuth-213, which continues to exert cytotoxic effects on tumor cells post-administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Actinium-225 exhibits several key physical and chemical properties:

  • Half-Life: Approximately 10 days
  • Decay Mode: Alpha decay
  • Radiation Type: Alpha particles
  • Chemical Behavior: Similar to other actinides; forms various compounds with halogens and oxygen.

These properties make it suitable for applications that require controlled radiation exposure over a limited timeframe .

Applications

Scientific Uses

Actinium-225 is primarily utilized in medical applications, particularly in:

  1. Targeted Alpha Therapy: Leveraging its alpha-emitting properties for the treatment of cancers such as prostate cancer and leukemia.
  2. Radioimmunotherapy: Combining Actinium-225 with monoclonal antibodies allows for targeted delivery of radiation directly to cancer cells, improving treatment efficacy while reducing side effects associated with traditional therapies.
  3. Research Applications: Ongoing studies are exploring the use of Actinium-225 in various experimental treatments and its potential role in personalized medicine approaches .
Fundamental Nuclear and Physicochemical Properties of Actinium-225

Decay Characteristics and Radiobiological Implications

Alpha Decay Chain Analysis (4α + 2β Emissions)

Actinium-225 (²²⁵Ac) functions as an in vivo nanogenerator due to its complex decay cascade, which ultimately yields stable ²⁰⁹Bi. This decay pathway encompasses six short-lived radionuclide daughters and releases four alpha particles and two beta particles per decay event, delivering approximately 28 MeV of total energy to the surrounding microenvironment [3] [4]. The sequence initiates with ²²⁵Ac decaying to ²²¹Fr (t₁/₂ = 4.8 min; α: 6.3 MeV), followed by rapid decay to ²¹⁷At (t₁/₂ = 32.3 ms; α: 7.1 MeV). Subsequent decays produce ²¹³Bi (t₁/₂ = 45.6 min; α: 5.9 MeV or β⁻: 492 keV), ²¹³Po (t₁/₂ = 3.72 µs; α: 8.4 MeV), ²⁰⁹Tl (t₁/₂ = 2.2 min; β⁻: 178 keV), and ²⁰⁹Pb (t₁/₂ = 3.23 h; β⁻: 198 keV) [3] [6]. This multi-step emission profile is radiobiologically significant as it ensures dense ionization along particle tracks, maximizing DNA double-strand breaks and cluster damage within targeted cancer cells. The cumulative energy deposition per decay cycle is unparalleled among therapeutic radionuclides, with each alpha particle emitting 5–8 MeV [1] [3].

Table 1: Actinium-225 Decay Chain Characteristics

RadionuclideHalf-LifeDecay ModeEnergy (MeV)Biological Significance
²²⁵Ac9.92 dα5.8–6.0Long half-life enables biological targeting
²²¹Fr4.8 minα6.3Contributes to cumulative dose
²¹⁷At32.3 msα7.1Ultra-short range limits toxicity
²¹³Bi45.6 minα/β⁻5.9/0.492Theranostic potential (γ-emission)
²¹³Po3.72 µsα8.4High-energy localized damage
²⁰⁹Tl2.2 minβ⁻0.178Contributes minor dose fraction
²⁰⁹Pb3.23 hβ⁻0.198Extended clearance period

Linear Energy Transfer (LET) and Tissue Penetration Dynamics

Alpha particles emitted during the ²²⁵Ac decay chain exhibit exceptionally high linear energy transfer (LET), averaging ~80–100 keV/μm [1] [2]. This is orders of magnitude greater than beta emitters (e.g., ⁹⁰Y: ~0.2 keV/μm), resulting in dense ionization along tracks of 47–85 μm in tissue—equivalent to 2–3 cell diameters [3] [8]. The high LET confers two critical advantages:

  • Oxygenation-Independent Cytotoxicity: Unlike low-LET radiation, alpha particles induce complex DNA lesions resistant to cellular repair mechanisms, independent of tumor hypoxia [1] [3].
  • Precision Targeting: The short path length confines radiation damage primarily to targeted cells, minimizing "bystander effects" on adjacent healthy tissues [2] [10].Experimental data indicate that 1–3 alpha traversals through a cell nucleus are sufficient for lethal damage, compared to thousands required for beta particles [1] [8]. This efficiency is particularly advantageous for eradicating micrometastases or tumor cells resistant to chemotherapy or external beam radiation [3].

Half-Life Optimization for Therapeutic Applications

The 10-day physical half-life (t₁/₂ = 9.92 d) of ²²⁵Ac represents a strategic balance for radiopharmaceutical applications. It is sufficiently long to accommodate:

  • Biological Vector Targeting: Enables full pharmacokinetic uptake by monoclonal antibodies (typically requiring 24–72 hours for optimal tumor accumulation) [3] [9].
  • Radiochemical Synthesis and Distribution: Permits off-site radiolabeling and shipment to clinical facilities [5] [6].
  • Dose Fractionation: Supports multi-dose regimens without significant radioactivity loss between administrations [9].Critically, the half-life is short enough to limit long-term environmental persistence and reduce radiation burden to patients post-therapy. Unlike ²²⁷Ac (t₁/₂ = 21.77 y), which poses long-term storage challenges, ²²⁵Ac decays to background levels within weeks [3] [8].

Table 2: Comparative LET and Range of Therapeutic Radionuclides

RadionuclideDecay ModeAverage LET (keV/μm)Tissue Range (mm)Relative Cell Killing Efficiency
²²⁵Ac (α)α80–1000.047–0.0851 traversal = >99% kill probability
¹⁷⁷Lu (β⁻)β⁻0.20.2–2.0~10⁴ particles for equivalent kill
⁹⁰Y (β⁻)β⁻0.22–12Requires crossfire effect
²¹³Bi (α)α1000.05–0.08High efficiency but ultra-short t₁/₂ (46 min)

Isotopic Occurrence and Synthesis Pathways

Natural Occurrence in Neptunium Decay Series

²²⁵Ac exists naturally only as an intermediate in the neptunium-237 (²³⁷Np) decay series, a primordial chain originating from neutron capture by ²³²Th or ²³⁸U in uranium ores [2] [3]. This series, often termed the (4n+1) series, proceeds as:²³⁷Np (t₁/₂=2.14×10⁶ y) → ²³³Pa → ²³³U → ²²⁹Th → ²²⁵Ra → ²²⁵AcNatural abundances are negligible, with estimates suggesting ≤9.9×10⁻¹⁶ g ²²⁵Ac per gram of ²³⁰Th in secular equilibrium [2] [8]. The rarity arises from ²³⁷Np's near-extinction (t₁/₂ << Earth's age) and low neutron flux rates enabling its formation. Consequently, ²²⁵Ac for medical use is exclusively synthetic [3] [8].

Synthetic Production via Uranium-233 and Thorium-229 Decay

Synthetic production relies on two primary pathways exploiting neutron-rich precursors:

  • ²²⁹Th/²²⁵Ra Generators:The dominant source utilizes ²²⁹Th (t₁/₂=7340 y) stockpiles recovered from ²³³U bred in historical nuclear reactors [5] [6]. ²²⁹Th decays to ²²⁵Ra (t₁/₂=14.9 d), which then generates ²²⁵Ac. Key production sites include:
  • Oak Ridge National Laboratory (ORNL): Processes ~150 mCi of ²²⁹Th to yield 100 mCi ²²⁵Ac per 8-week campaign via anion/cation exchange chromatography [1] [6].
  • Institute for Transuranium Elements (ITU), Karlsruhe: Uses Dowex anion exchange to isolate >95% pure ²²⁵Ac from 215 mg ²²⁹Th batches [1] [5].Yields are limited by ²²⁹Th's slow decay, producing ~63 GBq/year globally—insufficient for widespread clinical use [5] [8].
  • Accelerator-Driven Spallation:High-energy proton bombardment (≥100 MeV) of ²³²Th targets induces spallation reactions (e.g., ²³²Th(p,x)²²⁵Ac). Facilities advancing this method include:
  • Tri-Lab Effort (US DOE): Brookhaven (BNL) and Los Alamos (LANL) National Laboratories irradiate Th targets, with purification at ORNL or BNL. Recent batches yield 50–100 mCi, aiming for 100–1000 mCi by 2028 [6] [8].
  • TRIUMF (Canada): Explores mass separation to eliminate ²²⁷Ac impurities (t₁/₂=21.8 y) co-generated during spallation [5] [8].Alternative routes include cyclotron production via the ²²⁶Ra(p,2n)²²⁵Ac reaction at 16.8 MeV proton energy. However, ²²⁶Ra handling is complicated by gaseous ²²²Rn daughter emissions [1] [3].

Table 3: Synthetic Production Methods for Actinium-225

MethodNuclear ReactionAnnual Yield PotentialPurity ChallengesKey Facilities
²²⁹Th Decay Extraction²²⁹Th → ²²⁵Ra → ²²⁵Ac~63 GBq (current global)²²⁵Ra contamination (≤0.6%)ORNL (USA), ITU (Germany)
Th Spallation²³²Th(p,spallation)²²⁵Ac>1 TBq (projected)²²⁷Ac impurity (≤2%)BNL/LANL (USA), TRIUMF (Canada)
Cyclotron Irradiation²²⁶Ra(p,2n)²²⁵AcLow (mg-scale targets)²²²Rn gas hazardResearch cyclotrons (e.g., PSI)

Regulatory milestones, such as FDA acceptance of Drug Master Files (DMF) for both accelerator- and decay-derived ²²⁵Ac nitrate (ORNL, 2020–2021), underscore progress toward standardized pharmaceutical use [6]. Nevertheless, scale-up remains critical, as current supplies support only ~1,000 patient treatments annually [2] [8].

Properties

CAS Number

14265-85-1

Product Name

Actinium-225

IUPAC Name

actinium-225

Molecular Formula

Ac

Molecular Weight

225.02323 g/mol

InChI

InChI=1S/Ac/i1-2

InChI Key

QQINRWTZWGJFDB-YPZZEJLDSA-N

SMILES

[Ac]

Synonyms

225Ac radioisotope
Ac-225 radioisotope
Actinium-225

Canonical SMILES

[Ac]

Isomeric SMILES

[225Ac]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.